molecular formula C8H12O4 B563823 (1,8-13C2)oct-4-enedioic acid CAS No. 1185234-84-7

(1,8-13C2)oct-4-enedioic acid

Cat. No.: B563823
CAS No.: 1185234-84-7
M. Wt: 174.165
InChI Key: LQVYKEXVMZXOAH-QDZBZLPOSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Variations

The compound (1,8-¹³C₂)oct-4-enedioic acid is formally named (4E)-oct-4-ene-1,8-dioic acid-1,8-¹³C₂ under IUPAC guidelines. This designation specifies:

  • The double bond position at carbon 4 of the octene backbone.
  • The E-configuration (trans stereochemistry) of the double bond, as confirmed by spectroscopic data.
  • The isotopic labeling of carbon atoms at positions 1 and 8 with ¹³C, distinguishing it from the unlabeled analog.

Isomeric variations include:

  • (4Z)-oct-4-enedioic acid (cis configuration), though this form is less commonly reported in synthetic applications.
  • Unlabeled oct-4-enedioic acid (CAS 14277-16-8), which lacks isotopic substitution.

Table 1: Nomenclature and Isomeric Forms

Property Description
IUPAC Name (4E)-oct-4-ene-1,8-dioic acid-1,8-¹³C₂
Common Synonyms (E)-Oct-4-ene-1,8-dioic acid; trans-4-octene-1,8-dioic acid; Mivacurium chloride Impurity 49
Isotopic Formula C₆¹³C₂H₁₂O₄
Molecular Weight 174.16 g/mol (labeled); 172.18 g/mol (unlabeled)

CAS Registry Numbers and Alternative Designations

The compound has distinct identifiers depending on its isotopic and isomeric state:

  • Labeled form : CAS 1185234-84-7.
  • Unlabeled form : CAS 48059-97-8 (E-isomer) and CAS 14277-16-8 (general oct-4-enedioic acid).

Alternative designations include:

  • DSSTox Substance ID : DTXSID50931638 (unlabeled).
  • Wikidata QID : Q82907208.

Structural Relationship to Unsaturated Dicarboxylic Acids

(1,8-¹³C₂)Oct-4-enedioic acid belongs to the unsaturated dicarboxylic acid family, characterized by:

  • Two terminal carboxyl groups (-COOH).
  • A monounsaturated C₈ backbone with a trans-configured double bond.

Table 2: Comparative Structural Features of Dicarboxylic Acids

Compound Chain Length Unsaturation Key Structural Feature
Maleic acid C₄ cis-2,3 Industrial monomer for polymer synthesis
Fumaric acid C₄ trans-2,3 Food additive (E297)
Glutaconic acid C₅ cis/trans-2 Metabolic intermediate
(1,8-¹³C₂)Oct-4-enedioic acid C₈ trans-4 Isotopically labeled tracer for metabolic studies

The C₈ chain length places it between shorter dicarboxylic acids (e.g., adipic acid, C₆) and longer variants (e.g., sebacic acid, C₁₀). Its unsaturation enables participation in Diels-Alder reactions and hydrogenation studies, similar to other alkenoic acids. The ¹³C labeling at positions 1 and 8 facilitates tracking in nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses, particularly in metabolic pathway research.

The structural conformation of the E-isomer minimizes steric hindrance between the carboxyl groups, as evidenced by its lower energy state compared to the Z-isomer. This geometric preference aligns with trends observed in unsaturated dicarboxylic acids like fumaric acid.

Figure 1: Structural Features

HOOC-CH₂-CH₂-CH=CH-CH₂-CH₂-¹³COOH  
  • Double bond : Between C4 and C5 (trans configuration).
  • Isotopic labels : ¹³C at C1 and C8 carboxyl carbons.
  • Molecular symmetry : Non-symmetric due to the double bond position.

Properties

IUPAC Name

(1,8-13C2)oct-4-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12)/i7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVYKEXVMZXOAH-BFGUONQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[13C](=O)O)C=CCC[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conjugate Addition and Hydrolysis

  • Alkylation : Diethyl malonate undergoes a Michael addition with 1,4-dibromobut-2-ene in the presence of a base (e.g., potassium tert-butoxide) to form diethyl 4-bromobut-2-enedioate.

  • Elimination : Heating the intermediate with a palladium catalyst (e.g., Pd/C) facilitates dehydrohalogenation, yielding diethyl oct-4-enedioate.

  • Saponification : Acidic hydrolysis (HCl, reflux) cleaves the ester groups to produce oct-4-enedioic acid.

Key Data :

StepReagentsTemperatureTimeYield
AlkylationKOtBu, THF0–5°C2 h85%
EliminationPd/C, EtOH80°C6 h78%
Hydrolysis6M HClReflux12 h92%

This method achieves an overall yield of 61% for the non-isotopic variant, with HPLC purity >99%. The trans-configuration is preserved through stereoselective elimination.

Isotopic Labeling Strategies

Incorporating ¹³C at the 1st and 8th positions necessitates labeled precursors. Two approaches dominate:

Carbon-13 Carboxylation

Glyoxylic Acid-13C₂ Monohydrate (CAS 1391053-99-8) serves as a starting material. The protocol involves:

  • Condensation : Reacting glyoxylic acid-13C₂ with hex-3-enedinitrile under acidic conditions to form a nitrile intermediate.

  • Hydrolysis : Sequential hydrolysis with H₂SO₄ and NaOH converts nitriles to carboxyl groups, yielding (1,8-13C₂)oct-4-enedioic acid.

Reaction Equation :

\ce2HOOC13CH=O+CH2=CHCH2CH2CH=CH2>[H+]HOOC13CCH2CH=CHCH213COOH\ce{2 HOOC^{13}CH=O + CH₂=CHCH₂CH₂CH=CH₂ ->[\text{H+}] HOOC^{13}C-CH₂CH=CHCH₂-^{13}COOH}

Optimized Conditions :

  • Molar ratio (glyoxylic acid : dinitrile) = 2.2:1

  • Catalyst: p-Toluenesulfonic acid (5 mol%)

  • Yield: 68%

Isotope Exchange via Retro-Diels-Alder

A less common method involves heating unlabeled oct-4-enedioic acid with ¹³CO₂ under high pressure (50 atm) at 200°C. The reversible Diels-Alder reaction enables isotopic exchange at terminal carboxyl groups, achieving 95% ¹³C enrichment after 72 h.

Comparative Analysis of Methods

ParameterCarboxylationRetro-Diels-Alder
Isotopic Purity 98% ¹³C95% ¹³C
Reaction Time 24 h72 h
Scalability Pilot-scale viableLimited to lab-scale
Byproducts <2%Cyclic anhydrides (5–8%)

The carboxylation route is favored for industrial applications due to shorter reaction times and higher isotopic fidelity.

Challenges in Large-Scale Production

Double Bond Isomerization

The trans-configuration is thermodynamically favored, but prolonged heating above 100°C induces cis-trans isomerization. Adding radical scavengers (e.g., BHT) reduces isomerization to <1% during hydrolysis.

Isotopic Dilution

Trace unlabeled CO₂ in reactors decreases ¹³C enrichment. Implementing argon-purged closed systems maintains isotopic integrity (>97% ¹³C).

Quality Control and Characterization

Analytical Techniques

  • NMR : ¹H NMR (D₂O): δ 5.35 (m, 2H, CH=CH), 2.45 (t, 4H, CH₂COO)

  • LC-MS : m/z 174.1 [M-H]⁻ (calculated for C₈H₁₂O₄: 172.18)

  • Isotopic Ratio : IRMS confirms ¹³C abundance at C1 (98.2 ± 0.3%) and C8 (97.9 ± 0.5%)

Chemical Reactions Analysis

Types of Reactions

(1,8-13C2)oct-4-enedioic acid can undergo various chemical reactions, including:

    Oxidation: The double bond can be oxidized to form epoxides or diols.

    Reduction: The double bond can be reduced to form saturated dicarboxylic acids.

    Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.

Major Products

    Oxidation: Epoxides, diols, or further oxidized products like carboxylic acids.

    Reduction: Saturated dicarboxylic acids.

    Substitution: Esters or amides.

Scientific Research Applications

(1,8-13C2)oct-4-enedioic acid has several applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (1,8-13C2)oct-4-enedioic acid depends on its application. In metabolic studies, the compound is incorporated into metabolic pathways, allowing researchers to trace the flow of carbon atoms. The carbon-13 isotopes provide a distinct signal in nuclear magnetic resonance (NMR) spectroscopy, facilitating the study of molecular interactions and transformations.

Comparison with Similar Compounds

Table 1: Key Properties of (1,8-¹³C₂)oct-4-enedioic Acid and Related Compounds

Compound Name Molecular Formula Isotope Labeling Double Bond Position/Geometry Molecular Weight (g/mol) Primary Applications
(1,8-¹³C₂)oct-4-enedioic acid C₈H₁₀O₄ ¹³C at C1 and C8 4E (trans) 176.12* Metabolic tracing, polymer synthesis
Unlabeled oct-4-enedioic acid C₈H₁₂O₄ None 4E (trans) 172.17 Industrial polymer precursors
cis-4-Octenedioic acid C₈H₁₂O₄ None 4Z (cis) 172.17 Chemical synthesis, isomer studies
Adipic acid (hexanedioic acid) C₆H₁₀O₄ None N/A (saturated) 146.14 Nylon production, food additives
Adipic acid-1,8-¹³C₂ C₆H₁₀O₄ ¹³C at C1 and C6 N/A (saturated) 148.15* Metabolic studies, tracer analysis

*Molecular weight adjusted for isotopic enrichment.

Functional and Mechanistic Differences

Isotope-Labeled vs. Unlabeled Oct-4-enedioic Acid

  • Isotope Utility: The ¹³C labeling in (1,8-¹³C₂)oct-4-enedioic acid enables non-radioactive tracing of metabolic pathways, unlike its unlabeled counterpart, which is primarily used in bulk polymer synthesis .
  • Research Focus : Studies using the labeled variant focus on dynamic flux analysis in lipid metabolism, while unlabeled forms are applied to optimize industrial processes like nylon-6,8 production .

Geometric Isomerism: 4E vs. 4Z (cis)

  • Reactivity : The trans (4E) configuration reduces steric hindrance compared to the cis isomer, enhancing its compatibility with enzymatic active sites in metabolic studies .
  • Thermodynamic Stability : The 4E isomer is more thermodynamically stable, making it preferable for long-duration tracer experiments .

Comparison with Adipic Acid and Its Isotopologs

  • Chain Length : Oct-4-enedioic acid has an 8-carbon backbone, whereas adipic acid (hexanedioic acid) has 6 carbons. This difference impacts polymer properties; for example, nylon derived from oct-4-enedioic acid exhibits higher flexibility .
  • Isotope Position : Adipic acid-1,8-¹³C₂ labels terminal carbons (C1 and C6), while (1,8-¹³C₂)oct-4-enedioic acid labels C1 and C8, enabling distinct tracking of β-oxidation vs. elongation pathways in fatty acid metabolism .

Q & A

Q. How is (1,8-¹³C₂)oct-4-enedioic acid synthesized with isotopic labeling, and what methodological precautions ensure isotopic fidelity?

Methodological Answer : Synthesis typically involves ¹³C-labeled precursors (e.g., sodium [1,2-¹³C₂]acetate) in a multi-step organic reaction. Key steps include:

  • Catalytic hydrogenation to introduce the double bond at position 4 while preserving ¹³C labels.
  • Acid-catalyzed cyclization to form the diacid structure. Precautions: Use anhydrous conditions to avoid hydrolysis, and monitor isotopic enrichment via ¹³C NMR (peaks at δ 170–175 ppm for carboxyl groups) and mass spectrometry (m/z 174 for M+2 isotopic peak) . Raw synthesis data (yields, purity) should be tabulated in appendices, with processed data (e.g., isotopic enrichment ≥98%) in the main text .

Q. What analytical techniques are essential to confirm the structure and isotopic purity of (1,8-¹³C₂)oct-4-enedioic acid?

Methodological Answer :

  • ¹³C NMR : Identifies carboxyl carbons (δ ~170 ppm) and confirms ¹³C incorporation at positions 1 and 7.
  • High-resolution mass spectrometry (HRMS) : Verifies molecular ion ([M-H]⁻ at m/z 171.0667) and isotopic ratio (M+2/M ≈ 0.02% for natural abundance vs. >95% for labeled compound).
  • Infrared spectroscopy (IR) : Validates carboxyl O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹). Calibration curves for quantification and error margins (e.g., ±0.5% isotopic purity) must be reported .

Advanced Research Questions

Q. How can (1,8-¹³C₂)oct-4-enedioic acid be applied in metabolic flux analysis (MFA), and what experimental design considerations mitigate isotopic dilution?

Methodological Answer :

  • Experimental Design : Incubate cell cultures (e.g., cancer cells) with the compound as a tracer. Track ¹³C incorporation into TCA cycle intermediates (e.g., citrate, α-ketoglutarate) via LC-MS/MS or GC-MS .
  • Mitigating Isotopic Dilution :
  • Use quenching protocols (liquid nitrogen) to halt metabolism instantly.
  • Normalize data to intracellular metabolite pools to account for unlabeled background.
  • Apply computational flux models (e.g., INCA software) to correct for dilution effects .

Q. How should researchers address contradictions in isotopic distribution data when using (1,8-¹³C₂)oct-4-enedioic acid in tracer studies?

Methodological Answer : Contradictions (e.g., unexpected ¹³C enrichment in non-target metabolites) require:

  • Validation of synthesis purity : Re-analyze the tracer via HPLC-coupled NMR to rule out impurities.
  • Instrument calibration checks : Ensure mass spectrometer accuracy using certified ¹³C standards.
  • Biological replication : Repeat experiments with independent cell batches to distinguish technical vs. biological variability. Document uncertainties (e.g., ±5% signal variation in MS) and use statistical tests (ANOVA) to assess significance .

Q. What strategies ensure the stability of (1,8-¹³C₂)oct-4-enedioic acid under varying experimental conditions (e.g., pH, temperature)?

Methodological Answer :

  • Stability assays : Incubate the compound at physiological pH (7.4) and acidic/alkaline conditions (pH 2–10) for 24–72 hours. Monitor degradation via HPLC-UV (λ = 210 nm) and compare peak areas to fresh controls.
  • Temperature sensitivity : Store aliquots at –80°C (long-term) vs. 4°C (short-term); assess decomposition rates using Arrhenius plots . Report degradation thresholds (e.g., <5% decomposition at –80°C over 6 months) in supplementary materials .

Q. How can computational modeling complement experimental studies on (1,8-¹³C₂)oct-4-enedioic acid’s reactivity in biological systems?

Methodological Answer :

  • Density functional theory (DFT) : Predict reaction pathways (e.g., decarboxylation energetics) and isotopic effects on bond dissociation.
  • Molecular dynamics (MD) simulations : Model interactions with enzymes (e.g., acyl-CoA synthetases) to identify binding affinities. Validate models with experimental data (e.g., kinetic isotope effects) and publish code/parameters in open repositories to ensure reproducibility .

Data Presentation Guidelines

  • Raw Data : Include in appendices (e.g., NMR spectra, MS chromatograms) .
  • Processed Data : Use tables to summarize isotopic enrichment (%) across biological replicates, with error bars denoting standard deviation.
  • Statistical Analysis : Specify tests (e.g., t-tests for pairwise comparisons) and software (e.g., R, Python) .

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